molecular formula C8H14N2O3S B13482879 N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Cat. No.: B13482879
M. Wt: 218.28 g/mol
InChI Key: SYTYRUWGPTYQCB-UHFFFAOYSA-N
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Description

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a chemical compound with the molecular formula C8H14N2O3S, intended for research and experimental applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic procedures. This compound features a propane-sulfonamide group linked to a 3,4-dimethylisoxazole ring, a structural motif of significant interest in medicinal chemistry. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents . Notably, structurally similar compounds, such as sulfisoxazole, are known to function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . This enzyme is essential for folate synthesis in microorganisms, making sulfonamides a classic class of antibacterial agents with a bacteriostatic mechanism of action . Consequently, this compound serves as a valuable chemical tool for researchers investigating the structure-activity relationships of sulfonamides, exploring new antimicrobial agents, or studying the biochemical pathways involved in bacterial folate metabolism. Its structure also makes it a useful building block in organic synthesis, particularly for constructing molecules with potential bioactivity. Researchers can utilize this compound to probe the mechanisms of sulfonamide drugs and develop novel enzyme inhibitors.

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

InChI

InChI=1S/C8H14N2O3S/c1-4-5-14(11,12)10-8-6(2)7(3)9-13-8/h10H,4-5H2,1-3H3

InChI Key

SYTYRUWGPTYQCB-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=NO1)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide generally follows a two-step approach:

  • Step 1: Preparation or procurement of the amine precursor, 4,5-dimethylisoxazol-3-amine (a dimethyl-substituted 1,2-oxazolyl amine).
  • Step 2: Sulfonylation of the amine with a propane-1-sulfonyl chloride or equivalent sulfonylating agent to form the sulfonamide bond.

This method is consistent with sulfonamide synthesis protocols where the amine nucleophile reacts with sulfonyl chlorides under basic conditions to yield the sulfonamide product.

Detailed Synthetic Procedure

Preparation of 4,5-Dimethylisoxazol-3-amine

The 4,5-dimethylisoxazol-3-amine intermediate is either commercially available or synthesized via cyclization reactions involving α,β-unsaturated carbonyl compounds and hydroxylamine derivatives. This intermediate serves as the nucleophilic amine for subsequent sulfonylation.

Sulfonylation Reaction

The key step involves reacting 4,5-dimethylisoxazol-3-amine with propane-1-sulfonyl chloride in the presence of a base (such as triethylamine or an inorganic base) and a suitable solvent (e.g., toluene or dichloromethane). The reaction conditions are typically mild to moderate temperatures (25–60°C), and the reaction proceeds via nucleophilic substitution on the sulfonyl chloride.

A representative procedure extracted from recent patent literature includes:

  • Dissolving 4,5-dimethylisoxazol-3-amine in an inert solvent.
  • Adding propane-1-sulfonyl chloride dropwise under stirring.
  • Maintaining the reaction temperature at 25–30°C.
  • Using a base to scavenge hydrochloric acid generated during the reaction.
  • Work-up involving aqueous washes, organic extraction, drying, and solvent removal.
  • Purification by recrystallization or chromatography to isolate the pure sulfonamide.

This method yields the target compound with high purity and good yield (typically above 85%).

Alternative Synthetic Routes

Other synthetic approaches reported in the literature involve:

  • Amino Protecting Groups: Temporary protection of the amine group (e.g., methoxymethyl protection) before sulfonylation to improve selectivity and yield.
  • One-Pot Procedures: Combining multiple reaction steps without isolation of intermediates to streamline synthesis.
  • Microwave-Assisted Synthesis: Accelerating reaction rates and improving yields using microwave irradiation, as demonstrated in related heterocyclic sulfonamide syntheses.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Toluene, Dichloromethane Non-polar solvents preferred
Base Triethylamine, Sodium carbonate Neutralizes HCl byproduct
Temperature 25–60°C Mild heating promotes reaction
Reaction Time 2–6 hours Monitored by TLC or HPLC
Work-up Aqueous extraction, drying over Na2SO4 Removes impurities and solvents
Purification Recrystallization or column chromatography Achieves high purity
Yield 85–90% High efficiency reported

Characterization of the Product

The synthesized this compound is characterized by:

These characterization methods ensure the structural integrity and purity of the final product.

Summary of Research Data

Source Type Preparation Focus Key Findings
Patent Literature Stepwise sulfonylation with amine protecting High yield (90 g scale), detailed work-up
Research Articles Sulfonamide derivatives synthesis Confirmation of structure by spectral data
Synthetic Methodology Microwave-assisted heterocyclic amine synthesis Enhanced reaction rates and yields

Chemical Reactions Analysis

Types of Reactions

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

While the provided evidence lacks direct experimental data on N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, comparisons can be inferred from general sulfonamide chemistry and crystallographic methodologies. Below is a synthesized analysis based on analogous compounds and methodologies:

Table 1: Key Features of Selected Sulfonamide Derivatives

Compound Name Structural Features Biological Activity Crystallographic Tools Used
This compound 1,2-oxazole core with dimethyl group Presumed anticancer/antiviral* SHELX , WinGX
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole-linked sulfonamide Anticancer SHELXL , ORTEP-3
Generic sulfonamide derivatives Variable aromatic/heterocyclic substituents Antimicrobial, anti-inflammatory SHELXPRO , graph set analysis

Notes:

  • Structural Differences: The dimethyl-1,2-oxazole group in the target compound contrasts with the indazole or benzenesulfonamide moieties in analogs.
  • Crystallographic Insights : Tools like SHELX are widely used for refining small-molecule structures , while graph set analysis helps map hydrogen-bonding networks critical for stability and intermolecular interactions.

Research Findings and Methodological Considerations

  • Crystallographic Refinement : The SHELX suite, particularly SHELXL, is instrumental in resolving sulfonamide structures, enabling precise determination of bond lengths and angles . For example, the C–S bond in sulfonamides typically ranges from 1.76–1.82 Å, consistent with sp³ hybridization.
  • Hydrogen-Bonding Patterns: Sulfonamide NH groups often act as hydrogen-bond donors, forming motifs like $ R_2^2(8) $ or $ C(4) $ chains . These patterns influence crystal packing and solubility.
  • Limitations in Evidence : The absence of direct experimental data (e.g., IC₅₀ values, thermal stability) for this compound precludes quantitative comparisons. Further studies using high-throughput screening or X-ray diffraction are needed.

Biological Activity

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its ability to interact with various biological targets. The presence of the sulfonamide group enhances its solubility and potential bioactivity.

The mechanism by which this compound exerts its effects involves the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, including cyclooxygenase (COX), which are involved in inflammatory processes.
  • Receptor Interaction : It has been suggested that the compound interacts with receptors linked to signaling pathways such as the MAPK pathway, which plays a role in cellular responses to stress and inflammation .

Biological Activities

This compound has demonstrated various biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

Several studies have reported that derivatives of oxazole compounds possess anticancer properties. For instance, modifications to the oxazole structure have led to compounds with significant cytotoxic effects on various cancer cell lines, including colon and breast cancer .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions. By reducing prostaglandin synthesis, it may alleviate symptoms associated with inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryCOX inhibition leading to reduced inflammation

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of oxazole derivatives, this compound was evaluated against several human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. For example, one derivative showed an IC50 value of 2.76 µM against ovarian cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the oxazole precursor. A common approach includes reacting propane-1-sulfonyl chloride with 5-amino-3,4-dimethyl-1,2-oxazole under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. Optimization involves controlling stoichiometry (1:1.2 molar ratio of oxazole to sulfonyl chloride) and reaction time (4–6 hours). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water .

Q. How can crystallographic techniques like X-ray diffraction determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a solvent like DMSO or acetonitrile. Data collection uses a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Structure solution employs direct methods (e.g., SHELXS-97), followed by refinement using SHELXL-2017. Hydrogen bonding and packing diagrams are visualized with ORTEP-3 or WinGX .

Q. What spectroscopic methods are critical for characterizing this sulfonamide’s purity and functional groups?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituents (e.g., dimethyl oxazole protons at δ 2.1–2.3 ppm, sulfonamide S=O stretching).
  • FT-IR : Peaks at 1150–1200 cm⁻¹ (asymmetric S=O) and 1320–1360 cm⁻¹ (symmetric S=O) confirm sulfonamide groups.
  • LC-MS : High-resolution ESI-MS validates molecular weight (e.g., m/z calculated for C₈H₁₃N₂O₃S: 217.0654) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

  • Methodological Answer : Graph set analysis (GSA) is applied to categorize hydrogen bonds (e.g., N–H···O, C–H···O motifs). Using software like Mercury, researchers identify primary motifs (e.g., R₂²(8) rings from sulfonamide dimerization). Thermal stability is assessed via TGA/DSC, correlating packing density with melting points. Contradictions in reported lattice parameters may arise from solvent inclusion, resolved by SCXRD .

Q. What strategies resolve contradictions in biological activity data across enzymatic assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial assays) require cross-validation:

Assay Conditions : Standardize pH, temperature, and co-solvents (DMSO ≤1% v/v).

Control Compounds : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity.

Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., RAF kinase) to confirm binding modes .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against specific targets?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the oxazole ring to enhance electrophilicity.
  • Side Chain Variations : Replace propane-1-sulfonamide with cyclopropane-carboxamide (see ) to improve metabolic stability.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like RAF kinase. Validate with SPR (surface plasmon resonance) for kinetic analysis .

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